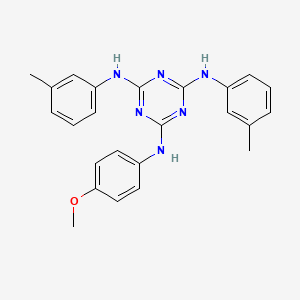

N2-(4-Methoxyphenyl)-N4,N6-di-m-tolyl-1,3,5-triazine-2,4,6-triamine

Description

Structural Overview and IUPAC Nomenclature

N2-(4-Methoxyphenyl)-N4,N6-di-m-tolyl-1,3,5-triazine-2,4,6-triamine is a heterocyclic aromatic compound belonging to the 1,3,5-triazine family. Its molecular structure features a central triazine ring substituted with three distinct aromatic amines: a 4-methoxyphenyl group at the N2 position and two meta-methylphenyl (m-tolyl) groups at the N4 and N6 positions. This asymmetry introduces unique electronic and steric properties, distinguishing it from symmetric triazine derivatives.

Table 1: Key Structural and Physicochemical Properties

The IUPAC name reflects its substitution pattern:

Historical Development of Asymmetric Triazine Derivatives

The synthesis of asymmetric triazine derivatives emerged as a response to limitations in symmetric analogs (e.g., melamine, cyanuric chloride), which dominated early industrial applications due to their straightforward synthesis. However, symmetric triazines often exhibited poor biodegradability and limited functional versatility.

Key Milestones:

Early Symmetric Systems (1950s–1980s):

Shift to Asymmetry (1990s–Present):

N2-(4-Methoxyphenyl)-N4,N6-di-m-tolyl Derivative (2000s):

Table 2: Comparative Analysis of Symmetric vs. Asymmetric Triazines

| Feature | Symmetric Triazines (e.g., Melamine) | Asymmetric Triazines (Target Compound) |

|---|---|---|

| Synthesis Complexity | Low (one-step trimerization) | High (multi-step substitution) |

| Biodegradability | Poor | Improved (tailored substituents) |

| Electronic Tunability | Limited | High (variable electron-donating/withdrawing groups) |

| Applications | Bulk polymers, adhesives | Catalysis, pharmaceuticals, specialty materials |

Properties

IUPAC Name |

6-N-(4-methoxyphenyl)-2-N,4-N-bis(3-methylphenyl)-1,3,5-triazine-2,4,6-triamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H24N6O/c1-16-6-4-8-19(14-16)26-23-28-22(25-18-10-12-21(31-3)13-11-18)29-24(30-23)27-20-9-5-7-17(2)15-20/h4-15H,1-3H3,(H3,25,26,27,28,29,30) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQJHEAUPUFGPOR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)NC2=NC(=NC(=N2)NC3=CC=C(C=C3)OC)NC4=CC=CC(=C4)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H24N6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80468942 | |

| Record name | N~2~-(4-Methoxyphenyl)-N~4~,N~6~-bis(3-methylphenyl)-1,3,5-triazine-2,4,6-triamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80468942 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

412.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

628725-21-3 | |

| Record name | N~2~-(4-Methoxyphenyl)-N~4~,N~6~-bis(3-methylphenyl)-1,3,5-triazine-2,4,6-triamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80468942 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The most established synthetic approach to N2-(4-Methoxyphenyl)-N4,N6-di-m-tolyl-1,3,5-triazine-2,4,6-triamine involves the stepwise nucleophilic aromatic substitution of cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) with appropriate amines:

Stepwise Substitution on Cyanuric Chloride:

- The first chlorine atom on cyanuric chloride is selectively substituted by 4-methoxyaniline under low temperature conditions (0–5°C) to form a mono-substituted intermediate.

- Subsequent substitution of the remaining two chlorine atoms is performed using m-tolylamine or m-tolyl isocyanate derivatives under controlled temperature (room temperature to mild heating).

- The reaction is typically carried out in an inert atmosphere (nitrogen or argon) to prevent hydrolysis or side reactions.

-

- Lewis acid catalysts (e.g., zinc chloride or aluminum chloride) may be employed to enhance reaction rates and yields.

- Common solvents include tetrahydrofuran (THF), acetonitrile, or dichloromethane, chosen for their ability to dissolve reactants and maintain stability under reaction conditions.

Reaction Monitoring and Optimization:

- Thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) are used to monitor reaction progress.

- Reaction parameters such as stoichiometry, temperature, and reaction time are optimized to maximize yield and purity.

Industrial Scale Synthesis

On an industrial scale, the synthesis adopts continuous flow reactor technology to improve efficiency, reproducibility, and safety:

-

- Reactants are fed continuously into flow reactors where temperature, pressure, and mixing are precisely controlled.

- This method allows for better heat management and reduces the risk of side reactions.

-

- The crude product is purified via recrystallization from suitable solvents or chromatographic techniques to achieve high purity.

- Quality control includes spectroscopic verification and chromatographic purity assessment.

Reaction Mechanism Insights

The preparation relies on nucleophilic aromatic substitution (SNAr) on the electron-deficient triazine ring:

- The electron-withdrawing nature of the triazine ring activates the chlorine atoms for nucleophilic attack.

- The first substitution is often rate-determining due to steric and electronic factors.

- Subsequent substitutions proceed more readily due to increased electron donation from the first substituent.

Analytical Characterization Supporting Preparation

To confirm the successful synthesis and structural integrity of the compound, several spectroscopic techniques are employed:

| Technique | Purpose | Key Observations |

|---|---|---|

| ¹H NMR | Confirm substitution pattern | Methoxy protons at δ ~3.8–4.0 ppm; aromatic protons of m-tolyl groups at δ ~6.8–7.2 ppm |

| ¹³C NMR | Verify carbon environment | Signals corresponding to triazine carbons and aromatic carbons consistent with substitution |

| Infrared (IR) Spectroscopy | Identify functional groups | N–H stretching vibrations near 3300 cm⁻¹; triazine ring vibrations near 1500 cm⁻¹ |

| Mass Spectrometry (ESI-MS) | Molecular weight confirmation | Molecular ion peak at m/z consistent with C24H24N6O (MW 412.5 g/mol) |

Data Table: Typical Reaction Conditions and Yields

| Parameter | Conditions | Outcome/Yield (%) |

|---|---|---|

| Temperature | 0–5°C (first substitution) | 85–90% |

| Temperature | Room temp to 50°C (subsequent) | 80–88% |

| Solvent | THF, acetonitrile, or DCM | High solubility and stability |

| Atmosphere | Nitrogen or argon | Prevents side reactions |

| Catalyst | Lewis acid (ZnCl₂, AlCl₃) optional | Improves yield by 5–10% |

| Purification | Recrystallization or chromatography | >98% purity |

Research Findings on Preparation Optimization

- Temperature Control: Maintaining low temperatures during initial substitution prevents hydrolysis of cyanuric chloride and unwanted side products.

- Stoichiometry: Precise molar ratios of amines to cyanuric chloride are critical; excess amine can lead to polysubstitution or impurities.

- Inert Atmosphere: Use of inert gas atmosphere significantly reduces oxidative degradation and moisture-induced hydrolysis.

- Catalyst Use: Lewis acids enhance nucleophilicity of amines and stabilize intermediates, improving reaction rates.

- Continuous Flow Advantages: Industrial continuous flow synthesis achieves better heat and mass transfer, leading to consistent product quality and scalability.

Summary Table of Preparation Methods

| Method Type | Description | Advantages | Limitations |

|---|---|---|---|

| Batch Synthesis | Stepwise nucleophilic substitution in flasks | Simple setup, flexible | Longer reaction times, scale limits |

| Continuous Flow Synthesis | Reactants continuously fed into flow reactors | High reproducibility, scalable | Requires specialized equipment |

| Catalyzed Reactions | Use of Lewis acid catalysts | Increased yield and rate | Catalyst removal needed |

| Solvent Variations | Use of THF, acetonitrile, DCM | Solubility optimization | Solvent toxicity and cost |

| Purification Techniques | Recrystallization, chromatography | High purity product | Additional processing steps |

Chemical Reactions Analysis

Types of Reactions: N2-(4-Methoxyphenyl)-N4,N6-di-m-tolyl-1,3,5-triazine-2,4,6-triamine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophilic substitution reactions can be performed using alkyl halides in the presence of a base.

Major Products Formed:

Oxidation: Formation of corresponding oxo-compounds.

Reduction: Production of reduced derivatives.

Substitution: Introduction of various alkyl or aryl groups.

Scientific Research Applications

Chemistry

In synthetic organic chemistry, N2-(4-Methoxyphenyl)-N4,N6-di-m-tolyl-1,3,5-triazine-2,4,6-triamine serves as a versatile building block for the synthesis of more complex molecules. Its structure allows for various chemical reactions including:

- Oxidation: Using agents like hydrogen peroxide to form oxo-compounds.

- Reduction: Utilizing sodium borohydride to produce reduced derivatives.

- Substitution: Facilitating nucleophilic substitutions with alkyl halides.

These reactions enable the development of new compounds with desired properties for further applications.

Biological Applications

The compound has shown potential as a biological probe due to its ability to interact with specific biomolecules. This interaction can be leveraged in:

- Biochemical Studies: Understanding enzyme mechanisms and pathways.

- Drug Development: Investigating its efficacy against various diseases through its biological activity.

Case studies have indicated that derivatives of this compound may exhibit anti-cancer properties by targeting specific cellular pathways.

Medicinal Chemistry

Research into the medicinal properties of this compound has revealed its potential in developing therapeutic agents. Notable findings include:

- Antitumor Activity: Preliminary studies suggest that this compound can inhibit tumor growth in vitro.

- Antimicrobial Properties: The compound has demonstrated effectiveness against certain bacterial strains.

These findings highlight the need for further clinical research to explore its therapeutic potential fully .

Industrial Applications

In industry, this compound is utilized in the production of:

- Dyes and Pigments: Its stability and reactivity make it suitable for creating vibrant colors in various materials.

- Chemical Formulations: It serves as an important ingredient in formulations requiring specific chemical properties.

The compound's unique characteristics contribute to improved product performance in these applications .

Mechanism of Action

The mechanism by which N2-(4-Methoxyphenyl)-N4,N6-di-m-tolyl-1,3,5-triazine-2,4,6-triamine exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing biological pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Symmetrical Triazine Derivatives

Symmetrical triazine derivatives, where all three positions are identically substituted, provide a baseline for understanding the impact of asymmetry in the target compound.

N2,N4,N6-Triphenyl-1,3,5-triazine-2,4,6-triamine (TAT)

- Structure : Three phenyl groups.

- Properties : Melting point (mp) 230–232°C; exhibits strong π-π stacking due to aromatic symmetry.

- The 4-methoxyphenyl group introduces electron-donating effects, enhancing solubility in polar solvents relative to TAT .

N2,N4,N6-Tris(4-methoxyphenyl)-1,3,5-triazine-2,4,6-triamine (TMAT)

- Structure : Three 4-methoxyphenyl groups.

- Properties: Higher solubility in methanol and DMSO than TAT due to methoxy groups.

N2,N4,N6-Tri-m-tolyl-1,3,5-triazine-2,4,6-triamine

- Structure : Three m-tolyl groups.

- Comparison : The target compound’s 4-methoxyphenyl substituent introduces a polar moiety absent in the fully m-tolyl analog, improving solubility and altering ligand-metal coordination behavior .

Comparison with Asymmetrical Triazine Derivatives

Asymmetrical derivatives highlight substituent positional effects on functionality.

N2-(4-Fluorophenyl)-N4-phenyl-N6-(pyrimidin-2-ylmethyl)-1,3,5-triazine-2,4,6-triamine

- Structure : Fluorophenyl, phenyl, and pyrimidinylmethyl groups.

- Properties : High purity (≥96%); used in drug discovery for fluorinated bioisosteres.

- Comparison : The target compound’s methoxy and m-tolyl groups are less electronegative than fluorine, suggesting distinct pharmacokinetic profiles. The pyrimidinylmethyl group in this analog enables hydrogen bonding, absent in the target compound .

N2,N4,N6-Tris(4-aminophenyl)-N2,N4,N6-trimethyl-1,3,5-triazine-2,4,6-triamine

- Structure: Trimethylated aminophenyl groups.

- Applications : Used in supramolecular chemistry for metal coordination (e.g., Fe(II) complexes).

- Comparison : The target compound lacks amine functionality, reducing its metal-binding capacity but enhancing stability under oxidative conditions .

Electronic Effects

- Methoxy vs. Halogen Substituents : Derivatives like TBAT (tris(4-bromophenyl)) exhibit strong electron-withdrawing effects, whereas the target compound’s methoxy group is electron-donating. This difference influences charge distribution, reactivity in Suzuki-Miyaura couplings, and interactions with biological targets .

- Meta vs.

Catalytic Performance

- TDTAT (N2,N4,N6-Tridodecyl Triazine): Stabilizes Pd nanoparticles (∼5 nm) in aqueous Suzuki-Miyaura reactions. The target compound’s aromatic substituents may offer weaker stabilization than TDTAT’s aliphatic chains but enable catalysis in non-polar media .

- Ligand-Metal Interactions: Compared to N2,N4,N6-tris(4-aminophenyl) derivatives, the target compound’s lack of amine groups limits its use in transition-metal complexes but may favor organic-phase reactions .

Biological Activity

Overview

N2-(4-Methoxyphenyl)-N4,N6-di-m-tolyl-1,3,5-triazine-2,4,6-triamine is a triazine derivative notable for its complex molecular structure and potential biological applications. This compound has garnered attention for its interactions with various biological systems, particularly in the fields of medicinal chemistry and pharmacology. The following sections provide a comprehensive analysis of its biological activity based on synthesized data and research findings.

- Molecular Formula : C24H24N6O

- Molecular Weight : 412.49 g/mol

- CAS Number : 628725-21-3

The synthesis of this compound typically involves the reaction of 4-methoxyaniline with m-tolyl isocyanate. This reaction is conducted under controlled conditions to optimize yield and purity. The compound's mechanism of action primarily involves binding to specific enzymes or receptors, thereby modulating their activities and influencing various biological pathways .

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of triazine derivatives, including this compound. A series of synthesized triazines were evaluated for their activity against Gram-positive and Gram-negative bacteria as well as fungi. Notably, some analogues demonstrated minimum inhibitory concentrations (MIC) in the range of 6.25 to 12.5 μg/mL, indicating promising antimicrobial efficacy .

Antitumor Activity

Triazines have been recognized for their antitumor properties. Compounds with similar structures have shown efficacy in treating various cancers such as lung and ovarian cancer. The specific biological activity of this compound in this context remains to be fully elucidated but suggests potential as a therapeutic agent .

Interaction with Biological Targets

The compound's ability to interact with biomolecules makes it a valuable tool in biological research. It can serve as a probe for studying cellular processes and pathways due to its selective binding properties. This interaction may lead to further insights into the mechanisms underlying various diseases.

Research Findings and Case Studies

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing N2-(4-Methoxyphenyl)-N4,N6-di-m-tolyl-1,3,5-triazine-2,4,6-triamine, and how can reaction conditions be fine-tuned to improve yield?

- Methodological Answer : The compound is synthesized via stepwise nucleophilic substitution on cyanuric chloride, substituting chlorine atoms with 4-methoxyphenyl and m-tolyl groups. Key parameters include temperature control (0–5°C for initial substitutions), solvent choice (e.g., THF or acetonitrile), and stoichiometric ratios of substituents. Yield optimization often requires inert atmospheres (N₂/Ar) to prevent side reactions and real-time monitoring via TLC/HPLC .

Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structural integrity of this triazine derivative?

- Methodological Answer :

- ¹H/¹³C NMR : Verify substitution patterns (e.g., methoxy proton resonance at δ 3.8–4.0 ppm; aromatic protons from m-tolyl groups at δ 6.8–7.2 ppm).

- IR : Confirm amine N–H stretches (~3300 cm⁻¹) and triazine ring vibrations (~1500 cm⁻¹).

- Mass Spectrometry : ESI-MS should show [M+H]⁺ peaks matching the molecular formula (C₃₀H₂₈N₆O). Discrepancies in fragment ions may indicate incomplete substitution .

Q. What in vitro assays are suitable for evaluating the antimicrobial activity of this compound, and how should experimental controls be designed?

- Methodological Answer : Use standardized MIC (Minimum Inhibitory Concentration) assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Include positive controls (e.g., ciprofloxacin) and solvent controls (DMSO ≤1% v/v). Statistical validation via ANOVA is critical to distinguish biological activity from solvent artifacts .

Advanced Research Questions

Q. How do structural modifications (e.g., methoxy vs. chloro substituents) impact the compound’s bioactivity, and what computational tools can predict these effects?

- Methodological Answer : Replace the 4-methoxyphenyl group with electron-withdrawing groups (e.g., Cl) to study electronic effects on antimicrobial potency. Use DFT (Density Functional Theory) to calculate charge distribution and HOMO-LUMO gaps. Molecular docking (e.g., AutoDock Vina) can model interactions with bacterial targets like dihydrofolate reductase .

Q. What strategies resolve contradictions in bioactivity data between similar triazine derivatives (e.g., divergent MIC values against the same strain)?

- Methodological Answer : Conduct structure-activity relationship (SAR) studies to isolate substituent-specific effects. For example, m-tolyl groups may enhance membrane permeability compared to phenyl analogs. Validate hypotheses via logP measurements (lipophilicity) and time-kill assays to assess bactericidal vs. bacteriostatic behavior .

Q. How can reaction mechanisms for triazine synthesis be elucidated using kinetic and isotopic labeling studies?

- Methodological Answer : Perform kinetic profiling (e.g., pseudo-first-order conditions) to identify rate-determining steps. Use ¹⁵N-labeled cyanuric chloride to track substitution sequences via NMR or LC-MS. Isotopic tracing can clarify whether substitutions occur randomly or follow a specific order (e.g., position 2 first) .

Methodological Challenges and Solutions

Q. What formulation strategies improve the aqueous solubility of this hydrophobic triazine derivative for in vivo studies?

- Methodological Answer : Use co-solvents (PEG-400, cyclodextrins) or nanoemulsion techniques. Characterize solubility enhancements via phase-solubility diagrams and dynamic light scattering (DLS) for nanoparticle size distribution. Stability testing (e.g., 48-hour agitation at 37°C) ensures formulations remain homogeneous .

Q. How can purity and stability issues during long-term storage be addressed?

- Methodological Answer : Store the compound under argon at –20°C to prevent oxidation. Monitor degradation via accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC-UV. Impurity profiling (e.g., LC-HRMS) identifies degradation products, such as demethylated methoxy groups or triazine ring hydrolysis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.